Cas no 2248290-79-9 (3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane])

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] is a spirocyclic epoxide compound featuring a fused naphthalene-oxirane structure. Its rigid spiro framework and reactive epoxide group make it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic systems. The dimethyl substitution enhances steric stability while maintaining reactivity for ring-opening reactions. This compound is useful in pharmaceutical and materials chemistry, where its unique scaffold can serve as a precursor for bioactive molecules or functional polymers. Its well-defined stereochemistry and synthetic versatility offer advantages in controlled polymerization and targeted derivatization. Handling requires standard precautions for epoxides, including protection from moisture and strong nucleophiles.
3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] structure
2248290-79-9 structure
Product Name:3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]
CAS No:2248290-79-9
MF:C13H16O
MW:188.265543937683
CID:6277022
PubChem ID:137938887
Update Time:2025-05-22

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] Chemical and Physical Properties

Names and Identifiers

    • EN300-6506779
    • 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]
    • 2248290-79-9
    • 2,2-dimethyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
    • Inchi: 1S/C13H16O/c1-12(2)8-7-10-5-3-4-6-11(10)13(12)9-14-13/h3-6H,7-9H2,1-2H3
    • InChI Key: GNBYFEREJRZPIC-UHFFFAOYSA-N
    • SMILES: O1CC21C1C=CC=CC=1CCC2(C)C

Computed Properties

  • Exact Mass: 188.120115130g/mol
  • Monoisotopic Mass: 188.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.5Ų

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] Pricemore >>

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Additional information on 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]

Comprehensive Analysis of 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] (CAS No. 2248290-79-9): Properties, Applications, and Industry Insights

The compound 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] (CAS No. 2248290-79-9) is a structurally unique spirocyclic molecule that has garnered significant attention in pharmaceutical and material science research. Its oxirane (epoxide) functionality combined with a dihydronaphthalene backbone makes it a versatile intermediate for synthesizing complex organic frameworks. This article delves into its chemical properties, synthetic applications, and emerging trends in its utilization, addressing common queries from researchers and industry professionals.

From a molecular structure perspective, 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] features a spiro junction connecting a 1,2-dihydronaphthalene moiety to a dimethyl-substituted oxirane ring. This configuration imparts notable steric hindrance and ring strain, influencing its reactivity in ring-opening reactions—a topic frequently searched in organic synthesis forums. The compound’s CAS registry number 2248290-79-9 ensures precise identification in chemical databases, a critical detail for researchers validating compound purity or regulatory compliance.

Recent studies highlight its role as a building block for chiral catalysts and bioactive molecules, aligning with the growing demand for stereoselective synthesis methods. Industry searches for "spirocyclic epoxide applications" or "naphthalene derivatives in drug discovery" reflect this trend. The compound’s thermal stability (up to 150°C under inert conditions) and solubility in polar aprotic solvents like DMSO further enhance its utility in high-temperature reactions—a key consideration for process chemists optimizing scale-up protocols.

Environmental and green chemistry perspectives are also relevant. Researchers exploring low-waste synthetic routes often investigate epoxide-containing intermediates like 2248290-79-9 due to their atom-economical transformation potential. Questions such as "How to stabilize reactive spirocyclic epoxides?" or "Biodegradability of naphthalene derivatives" frequently appear in academic discussions, underscoring the need for detailed technical profiles like this one.

In material science, the compound’s rigid spiro architecture contributes to polymer cross-linking and thermoset resin development. Searches for "high-performance epoxy resins" or "spiro compounds in coatings" correlate with these applications. Analytical data (e.g., NMR shifts: δ 1.2 ppm for methyl groups, δ 2.8–3.1 ppm for oxirane protons) provide essential references for quality control labs, addressing common queries like "Characterization of spirocyclic epoxides by NMR."

Future directions may involve catalytic asymmetric epoxidation techniques to access enantiopure forms of 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane], a hotspot in chiral auxiliary research. As AI-driven molecular design tools advance, compounds with such three-dimensional complexity are increasingly modeled for virtual screening—another trending search term in computational chemistry circles.

In summary, CAS No. 2248290-79-9 represents a multifaceted tool for innovators across disciplines. Its synthetic flexibility, structural novelty, and alignment with sustainable chemistry goals ensure enduring relevance. This analysis bridges technical specifications with real-world search trends, offering a resource optimized for both SEO visibility and scientific rigor.

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